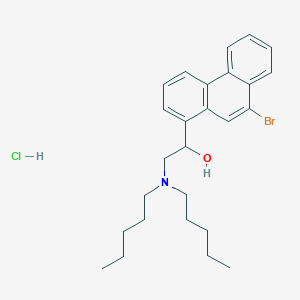
Diethyl(3-hydroxy-1,3,3-triphenylpropyl)methylammonium chloride hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(3-hydroxy-1,3,3-triphenylpropyl)methylammonium chloride hemihydrate is a chemical compound with the molecular formula C26H32ClNO. It is known for its unique structure, which includes a hydroxy group and three phenyl groups attached to a propyl chain. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(3-hydroxy-1,3,3-triphenylpropyl)methylammonium chloride hemihydrate typically involves the reaction of diethylamine with 3-hydroxy-1,3,3-triphenylpropyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl(3-hydroxy-1,3,3-triphenylpropyl)methylammonium chloride hemihydrate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary amine.
Substitution: Formation of azide or cyanide derivatives.
Scientific Research Applications
Diethyl(3-hydroxy-1,3,3-triphenylpropyl)methylammonium chloride hemihydrate is used in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Diethyl(3-hydroxy-1,3,3-triphenylpropyl)methylammonium chloride hemihydrate involves its interaction with specific molecular targets. The hydroxy group and the ammonium ion play crucial roles in its binding to target molecules. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Properties
CAS No. |
73664-08-1 |
|---|---|
Molecular Formula |
C26H32ClNO |
Molecular Weight |
410.0 g/mol |
IUPAC Name |
diethyl-(3-hydroxy-1,3,3-triphenylpropyl)-methylazanium;chloride |
InChI |
InChI=1S/C26H32NO.ClH/c1-4-27(3,5-2)25(22-15-9-6-10-16-22)21-26(28,23-17-11-7-12-18-23)24-19-13-8-14-20-24;/h6-20,25,28H,4-5,21H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
APZUMHOIMMHAFN-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)C(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


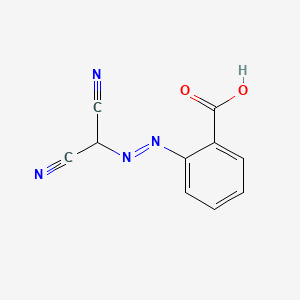
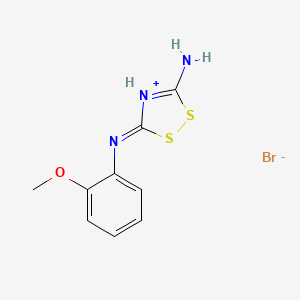
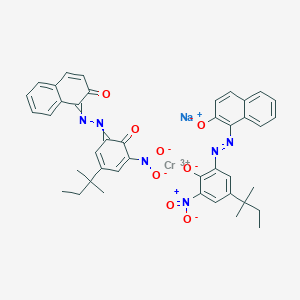

![1-Benzyl-3-(2-ethoxy-2-oxoethyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B13759384.png)
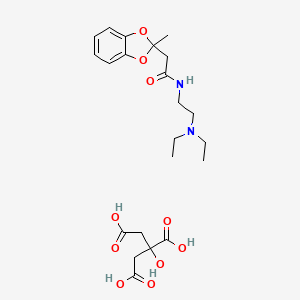
![3-[9-(2-Carboxyethyl)-22,23-bis(methoxycarbonyl)-14-(1-methoxyethyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13759408.png)
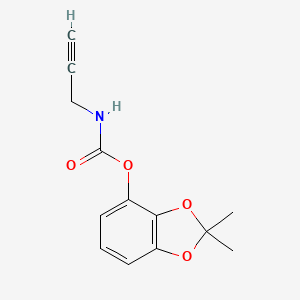
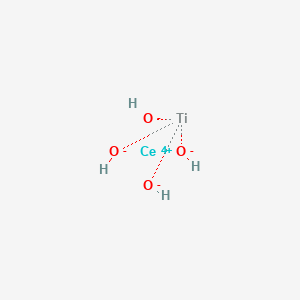
![2-(2-Methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B13759427.png)

![9-ethyl-7-methylbenzo[c]acridine](/img/structure/B13759441.png)

